2-Methoxy-1-naphthaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone
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Overview
Description
2-Methoxy-1-naphthaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone is a complex organic compound with the molecular formula C22H21N5O2S and a molecular weight of 419.509. This compound is notable for its unique structure, which combines a naphthaldehyde moiety with a triazole ring and a hydrazone linkage. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
The synthesis of 2-Methoxy-1-naphthaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone typically involves multiple steps:
Formation of 2-Methoxy-1-naphthaldehyde: This can be synthesized from 2-methoxynaphthalene through a formylation reaction using reagents such as dichloromethyl methyl ether and a Lewis acid catalyst.
Synthesis of the Triazole Ring: The triazole ring can be formed by reacting 4-ethoxyphenylhydrazine with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate.
Hydrazone Formation: Finally, the hydrazone linkage is formed by reacting 2-Methoxy-1-naphthaldehyde with the synthesized triazole compound under acidic conditions.
Chemical Reactions Analysis
2-Methoxy-1-naphthaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone undergoes various chemical reactions:
Scientific Research Applications
2-Methoxy-1-naphthaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methoxy-1-naphthaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone involves its interaction with various molecular targets:
Comparison with Similar Compounds
2-Methoxy-1-naphthaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone can be compared with similar compounds such as:
2-Hydroxy-1-naphthaldehyde: This compound lacks the methoxy group and has different chemical properties and biological activities.
2-Ethoxy-1-naphthaldehyde: This compound has an ethoxy group instead of a methoxy group, leading to variations in its reactivity and applications.
These comparisons highlight the unique features of this compound, particularly its combination of functional groups that contribute to its diverse chemical and biological properties.
Properties
CAS No. |
624724-42-1 |
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Molecular Formula |
C22H21N5O2S |
Molecular Weight |
419.5 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-4-[(2E)-2-[(2-methoxynaphthalen-1-yl)methylidene]hydrazinyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C22H21N5O2S/c1-3-29-17-11-8-16(9-12-17)21-24-25-22(30)27(21)26-23-14-19-18-7-5-4-6-15(18)10-13-20(19)28-2/h4-14,26H,3H2,1-2H3,(H,25,30)/b23-14+ |
InChI Key |
DRTWTBSDFXLNPL-OEAKJJBVSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2N/N=C/C3=C(C=CC4=CC=CC=C43)OC |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2NN=CC3=C(C=CC4=CC=CC=C43)OC |
Origin of Product |
United States |
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